molecular formula C19H20N2O4S B2900568 ethyl 2-(2-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate CAS No. 831179-00-1

ethyl 2-(2-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate

Cat. No. B2900568
CAS RN: 831179-00-1
M. Wt: 372.44
InChI Key: FZJCPPBVECWRFT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings (a thiophene and a pyrazole) as well as several functional groups (including an acetyl group and an ester) would give this molecule a rigid and possibly planar structure. The electron-donating and withdrawing properties of these groups could also impact the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the ester could undergo hydrolysis, the acetyl group could participate in various condensation reactions, and the rings could undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester and acetyl groups could impact its solubility, while the conjugated ring system could influence its UV/Vis absorption properties .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Given the complexity of this molecule and the potential for interesting chemical and physical properties, further study could be warranted. This could include experimental synthesis and characterization of the compound, investigation of its reactivity, and screening for biological activity .

properties

IUPAC Name

ethyl 2-[2-(2-acetyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-3-24-19(23)12-25-17-8-5-4-7-14(17)16-11-15(18-9-6-10-26-18)20-21(16)13(2)22/h4-10,16H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJCPPBVECWRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate

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